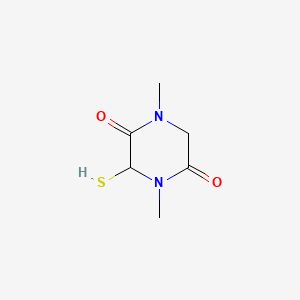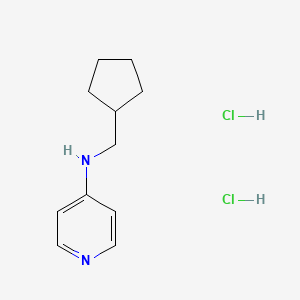
11-シス-アキトレチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-cis-Acitretin is a geometric isomer of acitretin, a synthetic retinoid derived from retinoic acid. Retinoids are compounds structurally related to vitamin A and are involved in regulating cell growth, differentiation, and apoptosis. 11-cis-Acitretin is primarily known for its role in dermatological treatments, particularly for severe psoriasis and other keratinization disorders .
科学的研究の応用
11-cis-Acitretin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of retinoids and their isomers.
Biology: Researchers use 11-cis-Acitretin to investigate the role of retinoids in cell differentiation and apoptosis.
Medicine: It is primarily used in the treatment of severe psoriasis and other skin disorders. .
作用機序
Target of Action
11-cis-Acitretin, a synthetic retinoid, primarily targets specific receptors in the skin, known as retinoid receptors . These include Retinoic acid receptor RXR-alpha, Retinoic acid receptor alpha, Retinoic acid receptor beta, Retinoic acid receptor gamma, Retinoic acid receptor RXR-beta, and Retinoic acid receptor RXR-gamma . These receptors play a crucial role in normalizing the growth cycle of skin cells .
Mode of Action
It is believed to work by binding to its target receptors in the skin, which helps normalize the growth cycle of skin cells . This interaction with its targets leads to changes in the skin cells, inhibiting excessive cell growth and keratinisation (a process by which skin cells become thickened due to the deposition of a protein within them) seen in conditions like psoriasis .
Biochemical Pathways
11-cis-Acitretin is involved in the visual cycle, a complex biochemical pathway that is crucial for vision . In this process, large quantities of vitamin A in the form of 11-cis-retinal are isomerized to all-trans-retinal and then quickly recycled back to 11-cis-retinal . This process involves a complex machinery of transporters and enzymes .
Pharmacokinetics
The pharmacokinetics of 11-cis-Acitretin involve its absorption, distribution, metabolism, and excretion (ADME). The oral absorption of 11-cis-Acitretin is variable and increases when administered together with food . It undergoes extensive liver metabolism . The active metabolites of 11-cis-Acitretin include cis-acitretin and etretinate . It is excreted in urine and feces . The terminal half-life of 11-cis-Acitretin is approximately 49-53 hours .
Result of Action
The action of 11-cis-Acitretin results in molecular and cellular effects. It reduces the thickening of the skin, plaque formation, and scaling seen in psoriasis . This is achieved by inhibiting the excessive cell growth and keratinisation of skin cells .
Action Environment
The action, efficacy, and stability of 11-cis-Acitretin can be influenced by various environmental factors. For instance, the presence of alcohol can lead to the conversion of acitretin to etretinate, a prodrug of acitretin . This is important as etretinate has a significantly longer elimination half-life than acitretin . Therefore, alcohol consumption should be avoided during treatment with 11-cis-Acitretin and for at least 2 months after discontinuing treatment .
生化学分析
Biochemical Properties
11-cis-Acitretin plays a significant role in biochemical reactions, particularly in the modulation of cell growth and differentiation. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription regulation . By binding to these receptors, 11-cis-Acitretin influences the expression of genes associated with cell proliferation and differentiation. Additionally, it interacts with cellular retinoic acid-binding proteins (CRABPs), which help in the intracellular transport and availability of retinoic acids .
Cellular Effects
11-cis-Acitretin exerts several effects on different cell types and cellular processes. It is known to inhibit excessive cell growth and keratinization, which is particularly beneficial in treating hyperproliferative skin disorders like psoriasis . The compound influences cell signaling pathways by modulating the activity of RARs and RXRs, leading to changes in gene expression. This modulation affects cellular metabolism and can induce cell cycle arrest, differentiation, or apoptosis in certain cell types . For instance, in neuroblastoma cells, 11-cis-Acitretin has been shown to increase the intracellular availability of all-trans-retinoic acid, enhancing its therapeutic efficacy .
Molecular Mechanism
The molecular mechanism of 11-cis-Acitretin involves its binding to nuclear receptors such as RARs and RXRsThis binding regulates the transcription of target genes involved in cell growth, differentiation, and apoptosis . Additionally, 11-cis-Acitretin undergoes isomerization to its 13-cis form, which also exhibits biological activity . The compound’s interaction with CRABPs further enhances its intracellular transport and availability, potentiating its effects on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-cis-Acitretin have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that 11-cis-Acitretin maintains its efficacy in inhibiting cell proliferation and inducing differentiation in vitro . Its stability and degradation products need to be carefully monitored to ensure consistent results. In vivo studies have demonstrated that the compound can have sustained effects on cellular function, although the exact duration and extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 11-cis-Acitretin vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate cell growth and differentiation without causing significant adverse effects . At higher doses, it can induce toxic effects, including hypervitaminosis A-like symptoms such as alopecia, mucocutaneous symptoms, and hypertriglyceridemia . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, but exceeding this dosage can lead to toxicity .
Metabolic Pathways
11-cis-Acitretin is involved in several metabolic pathways. Following oral absorption, it undergoes extensive metabolism and interconversion to its 13-cis form (cis-acitretin). Both the parent compound and its isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted . The metabolism of 11-cis-Acitretin involves enzymes such as cytochrome P450, which catalyze its oxidative metabolism . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of 11-cis-Acitretin within cells and tissues are facilitated by its interaction with CRABPs. These binding proteins help in the intracellular transport of the compound, ensuring its availability at the target sites . The distribution of 11-cis-Acitretin in human epidermis has been studied, showing higher concentrations of the trans-form compared to the cis-form . The compound does not accumulate significantly in plasma or blister fluid, but its concentration in epidermal cells tends to be higher after multiple dosing .
Subcellular Localization
11-cis-Acitretin is primarily localized in the nucleus, where it exerts its effects on gene transcription. The compound’s interaction with nuclear receptors such as RARs and RXRs facilitates its translocation to the nucleus . Additionally, it is associated with the smooth endoplasmic reticulum (ER) in certain cell types, where it is involved in the synthesis of retinoic acid derivatives . The subcellular localization of 11-cis-Acitretin is crucial for its activity and function, as it ensures the compound’s availability at the sites of action.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-cis-Acitretin involves the isomerization of all-trans-acitretin. This process can be achieved through photochemical methods or by using specific catalysts that promote the cis configuration. The reaction conditions typically include controlled light exposure or the use of reagents that favor the formation of the 11-cis isomer .
Industrial Production Methods: Industrial production of 11-cis-Acitretin follows similar principles but on a larger scale. The process involves the purification of the desired isomer using chromatographic techniques to separate it from other geometric isomers. The stability of the compound is ensured by maintaining optimal storage conditions to prevent isomerization back to the all-trans form .
化学反応の分析
Types of Reactions: 11-cis-Acitretin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert 11-cis-Acitretin to its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
類似化合物との比較
All-trans-Acitretin: The most common isomer of acitretin, used in similar dermatological applications.
13-cis-Acitretin: Another geometric isomer with slightly different biological activities.
Etretinate: A related retinoid with a longer half-life and different pharmacokinetic properties
Uniqueness: 11-cis-Acitretin is unique due to its specific geometric configuration, which may confer distinct biological activities compared to its other isomers. Its ability to bind selectively to certain retinoid receptors and its stability under specific conditions make it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
(2E,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7-,11-10+,14-8+,15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-CNPIXVCJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)



![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)



